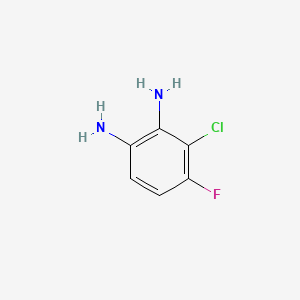

3-Chloro-4-fluorobenzene-1,2-diamine

Description

Properties

IUPAC Name |

3-chloro-4-fluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFLSVCGWIJYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290706 | |

| Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132915-81-2 | |

| Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132915-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for 3-chloro-4-fluorobenzene-1,2-diamine, a crucial building block in the development of contemporary pharmaceuticals. The synthesis is presented as a multi-step process commencing from the readily available starting material, 3-chloro-4-fluoronitrobenzene. This document is structured to provide not only a step-by-step experimental protocol but also a detailed rationale for the selection of reagents and reaction conditions, underpinned by established principles of organic chemistry. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a robust and reproducible methodology for the laboratory-scale synthesis of this important diamine.

Introduction: The Significance of this compound

Substituted o-phenylenediamines are a class of compounds of immense interest in medicinal chemistry and materials science. Their utility stems from their capacity to serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds.[1] Specifically, this compound, with its unique substitution pattern of halogen atoms, offers a synthetically attractive scaffold for the generation of novel molecular entities with potential therapeutic applications. The presence of both chlorine and fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This guide delineates a logical and efficient four-step synthesis of this compound, starting from 3-chloro-4-fluoronitrobenzene. The pathway involves:

-

Reduction of the nitro group to an amine.

-

Protection of the resulting amine via acetylation.

-

Nitration of the protected aniline derivative.

-

Deprotection and simultaneous reduction of the nitro group to afford the target diamine.

Each step is discussed in detail, with a focus on the underlying chemical principles and practical considerations for successful execution.

Overall Synthesis Pathway

The synthetic route from 3-chloro-4-fluoronitrobenzene to this compound is illustrated below. This pathway is designed to control the regioselectivity of the second nitrogen-containing group's introduction.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluorobenzene-1,2-diamine

Introduction: A Versatile Building Block in Modern Drug Discovery

3-Chloro-4-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its strategic substitution pattern, featuring vicinal amino groups alongside chloro and fluoro moieties, provides a versatile scaffold for the construction of complex heterocyclic systems, which are hallmarks of many contemporary pharmaceutical agents.[1] The electronic and steric properties imparted by the halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic profiles of the final drug candidates, making a thorough understanding of the physicochemical properties of this intermediate paramount for researchers, scientists, and drug development professionals.[2]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its expected spectral characteristics. The methodologies described herein are designed to be self-validating, empowering researchers to generate reliable data for their specific applications.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in research and development. These properties govern its solubility, reactivity, and ultimately, its suitability for various synthetic transformations.

| Property | Value/Predicted Behavior | Source |

| CAS Number | 132915-81-2 | [3] |

| Molecular Formula | C₆H₆ClFN₂ | [3] |

| Molecular Weight | 160.58 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature, consistent with other substituted phenylenediamines.[4] | Inferred |

| Melting Point | Not experimentally determined in available literature. A protocol for its determination is provided below. | N/A |

| Boiling Point | Not experimentally determined in available literature. Likely to decompose at higher temperatures. | N/A |

| Solubility | Predicted to have moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents and water.[5] A detailed protocol for solubility determination is provided. | Predicted |

| pKa | The two amino groups will have distinct pKa values, expected to be in the low single digits for anilinic amines. | Predicted |

| LogP | 1.6435 (Computationally Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų (Computationally Predicted) | [3] |

Experimental Protocols for Physicochemical Characterization

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination: A Key Indicator of Purity

The melting point is a critical physical constant that provides a reliable indication of a compound's purity.[6] For a pure crystalline solid, the melting range is typically narrow, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is loaded into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated melting point apparatus is used for the determination.

-

Procedure:

-

A preliminary rapid heating is performed to estimate the approximate melting point.

-

A second, slower determination is conducted with a heating rate of 1-2 °C per minute near the expected melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

-

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Solvent Selection for Synthesis and Formulation

Determining the solubility of this compound in various solvents is essential for its application in synthesis, purification, and formulation.[5] The "like dissolves like" principle suggests that its polarity, stemming from the amino groups and halogen substituents, will govern its solubility.[5]

Experimental Protocol (Shake-Flask Method):

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

-

Causality: Reaching equilibrium is critical for determining the thermodynamic solubility. Using a validated analytical method like HPLC ensures accurate quantification of the dissolved solute.

Caption: Shake-Flask Method for Solubility Determination.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Region (δ 6.0-7.5 ppm): The two aromatic protons will appear in this region. Their chemical shifts and coupling patterns will be influenced by the electron-donating amino groups and the electron-withdrawing halogen substituents. The proton adjacent to the fluorine atom will likely exhibit coupling to ¹⁹F.

-

Amine Protons (δ 3.0-5.0 ppm): The four protons of the two amino groups are expected to appear as a broad singlet in this region. The exact chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the fluorine, chlorine, and nitrogen atoms will show characteristic chemical shifts and, in the case of the fluorine-bound carbon, a large C-F coupling constant. The chemical shifts of other carbons in the ring will be influenced by the combined electronic effects of all substituents.[7]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine.

-

Aromatic C-H Stretching (3000-3100 cm⁻¹): Absorption in this region confirms the presence of the aromatic ring.

-

Aromatic C=C Stretching (1400-1600 cm⁻¹): A series of bands in this region are indicative of the benzene ring.

-

C-N Stretching (1250-1350 cm⁻¹): This absorption is characteristic of aromatic amines.

-

C-Cl and C-F Stretching (1000-1400 cm⁻¹): The carbon-halogen stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a distinct molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 160. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 162 (M+2) with an intensity of approximately one-third of the main peak will be present, which is a clear indicator of a single chlorine atom in the molecule.[8]

-

Fragmentation: Common fragmentation pathways for aromatic amines and halogenated compounds include the loss of small molecules like HCN and halogen radicals (Cl•).

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for aromatic amines and halogenated compounds. It is advisable to consult the safety data sheets for structurally similar compounds, such as 3-chloro-4-fluoroaniline.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While comprehensive experimental data on its physicochemical properties are not extensively published, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols and understanding the predicted spectral properties, researchers can confidently utilize this compound in their synthetic endeavors, contributing to the advancement of medicinal chemistry.

References

-

Biddulph, G. (n.d.). New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

LookChem. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

ResearchGate. (n.d.). Handbook of Solubility Data for Pharmaceuticals. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Isfahan. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

ResearchGate. (2025, June 28). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-6-fluorobenzene-1,2-diamine. Retrieved from [Link]

-

ChemSrc. (2025, September 10). 3-Fluoro-1,2-benzenediamine. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-chloro-o-phenylenediamine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. manavchem.com [manavchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Physicochemical properties of tire-derived para-phenylenediamine quinones - a comparison of experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-4-fluorobenzene-1,2-diamine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-4-fluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated ortho-phenylenediamine (OPD) that serves as a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and materials science sectors. Its utility is derived from the unique interplay of its vicinal amine functionalities and the electronic modulation provided by the chloro and fluoro substituents. This guide provides a comprehensive analysis of its molecular structure, conformational preferences, and the underlying chemical principles that dictate its reactivity. We will explore a robust synthetic protocol, detail the expected spectroscopic signatures for structural verification, and delve into the conformational landscape governed by intramolecular hydrogen bonding. Furthermore, a theoretical framework for computational analysis is presented, alongside a discussion of its application in the synthesis of heterocyclic scaffolds relevant to drug discovery.

Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of this compound are foundational for its application in multi-step synthetic campaigns. The most common and efficient route involves the reduction of a corresponding nitroaniline precursor.

Proposed Synthetic Protocol

The synthesis of this compound can be effectively achieved via the chemical reduction of 3-chloro-4-fluoro-2-nitroaniline. This method, adapted from established procedures for analogous compounds, utilizes a robust reducing agent to selectively convert the nitro group to an amine without affecting the halogen substituents.[1]

Experimental Protocol: Reduction of 3-Chloro-4-fluoro-2-nitroaniline

-

Preparation of Reducing Agent: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), carefully add hydrazine hydrate to an equal volume of 90% formic acid in an ice bath. This exothermic reaction generates the reducing species.

-

Reaction Setup: Dissolve the starting material, 3-chloro-4-fluoro-2-nitroaniline (1.0 eq.), in a suitable solvent such as methanol. To this solution, add zinc powder (2.0 eq.).[1]

-

Reduction: Slowly add the prepared hydrazine monoformate solution to the stirring suspension of the nitroaniline and zinc powder.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the zinc catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the resulting residue in a suitable organic solvent like dichloromethane and wash with a saturated brine solution to remove any remaining reducing agent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the target this compound.[1]

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, expected spectral characteristics can be predicted based on established principles and data from analogous structures.[2][3][4]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations | Rationale and Key Insights |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm), likely appearing as doublets or doublets of doublets. A broad singlet for the two NH₂ groups (approx. 3.5-5.0 ppm). | The chemical shifts and splitting patterns of the aromatic protons are dictated by their coupling to each other and to the ¹⁹F nucleus. The broadness of the amine proton signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |

| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240 Hz). Other carbons will show smaller couplings (²JCF, ³JCF). | The unique C-F coupling pattern is a definitive indicator of the fluorine's position on the aromatic ring. Chemical shifts are influenced by the electronegativity of all substituents. |

| ¹⁹F NMR | A single resonance, typically reported relative to a standard like CFCl₃. The signal will be split by coupling to adjacent aromatic protons. | ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the identity and purity of fluorinated compounds.[5] The coupling patterns can provide definitive structural information.[6] |

| IR Spectroscopy | Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. The positions of these bands are lower than expected for a "free" amine due to intramolecular hydrogen bonding.[7] Aromatic C-H stretches above 3000 cm⁻¹, and a C-F stretch around 1200-1300 cm⁻¹. | The presence of two N-H bands corresponds to the symmetric and asymmetric stretching modes. The shift to lower wavenumbers is a strong indicator of the intramolecular N-H···N hydrogen bonding discussed in the next section.[7][8] |

Molecular Structure and Conformation

The biological activity and synthetic utility of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the conformation is primarily dictated by a stabilizing intramolecular hydrogen bonding network.

The Role of Intramolecular Hydrogen Bonding

A seminal feature of o-phenylenediamines is the formation of dual, intramolecular hydrogen bonds between the two adjacent amino groups.[7][8] Infrared spectroscopic studies on partially deuterated OPDs have shown conclusively that one N-H bond of each amino group acts as a hydrogen bond donor, while the lone pair on the nitrogen of the neighboring amino group acts as the acceptor.[7] This results in a pseudo-six-membered ring structure that significantly restricts the free rotation of the amino groups, imparting a degree of planarity to the N-C-C-N dihedral angle.

This "double" hydrogen bond system, where each NHD group is equivalent and serves as both a proton donor and acceptor, is a key stabilizing feature.[7] The electron-withdrawing nature of the chlorine and fluorine substituents is expected to slightly increase the acidity of the N-H protons, potentially strengthening this interaction compared to the unsubstituted parent compound.

Computational Modeling Approach

In the absence of single-crystal X-ray diffraction data, computational chemistry provides a powerful avenue for investigating the molecule's lowest energy conformation. Density Functional Theory (DFT) is the method of choice for such an analysis, balancing computational cost with high accuracy.

Protocol: DFT-Based Conformational Analysis

-

Structure Input: A 2D sketch of this compound is used to generate an initial 3D structure.

-

Geometry Optimization: The structure is optimized using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the local energy minimum on the potential energy surface.[9] This process refines bond lengths, bond angles, and dihedral angles to yield the most stable conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.

-

Property Calculation: Once the stable conformer is identified, properties such as NMR chemical shifts (using the GIAO method) and molecular orbital energies (HOMO/LUMO) can be calculated and compared with experimental data or used to predict reactivity.[10][11]

Reactivity and Application in Heterocyclic Synthesis

The primary value of this compound lies in its utility as a precursor to complex heterocyclic systems, which form the core of many active pharmaceutical ingredients (APIs).[12] The o-diamine moiety is a potent binucleophile, readily undergoing condensation reactions with 1,2-dielectrophiles.

Synthesis of Benzimidazoles

A paramount application of OPDs is the Phillips condensation reaction to form benzimidazoles. This involves reacting the diamine with an aldehyde or a carboxylic acid (or its derivative).[13][14] The reaction typically proceeds by initial formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization.

The halogen substituents on the benzimidazole product, originating from the diamine precursor, are crucial for modulating the final molecule's properties. The chloro and fluoro groups can influence:

-

Pharmacokinetics: Halogens, particularly fluorine, can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.

-

Binding Affinity: The electron-withdrawing nature of halogens can alter the pKa of the benzimidazole nitrogens and create favorable dipole or halogen-bonding interactions with a biological target.

-

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Conclusion

This compound is a strategically important synthetic intermediate whose value is deeply rooted in its molecular structure. Its conformation is largely governed by a stabilizing network of intramolecular N-H···N hydrogen bonds, which enforces a pseudo-planar arrangement of the reactive diamine functionality. This pre-organization, combined with the powerful electronic influence of the chlorine and fluorine substituents, makes it an ideal precursor for the synthesis of benzimidazoles and other heterocyclic compounds. A thorough understanding of its synthesis, spectroscopic properties, and conformational behavior, as outlined in this guide, is essential for researchers aiming to leverage this versatile building block in drug discovery and advanced materials development.

References

-

Krueger, P. J. Intramolecular hydrogen bonds and the orientation of amino groups in o-phenylenediamines. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v67-155][7][8]

-

Hansen, P. E. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272583/][15]

-

ChemicalBook. 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE | 139512-70-2. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5245842.htm][1]

-

BLDpharm. This compound | 132915-81-2. BLDpharm. [URL: https://www.bldpharm.com/products/132915-81-2.html][16]

-

PubChem. 3-Chloro-6-fluorobenzene-1,2-diamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/99770080][17]

-

ChemScene. This compound. ChemScene. [URL: https://www.chemscene.com/products/3-Chloro-4-fluorobenzene-1-2-diamine-132915-81-2.html][18]

- Guidechem. 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE 139512-70-2 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/4-chloro-5-fluoro-o-phenylenediamine-139512-70-2.html]

-

Hartley, C. S., et al. Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo201064j][19]

-

MySkinRecipes. This compound. MySkinRecipes. [URL: https://myskinrecipes.com/shop/analytical-chemicals/pharmaceutical-intermediates/neurological-intermediates/aromatic-amines/aniline-derivatives/3-chloro-4-fluorobenzene-1-2-diamine][12]

-

BenchChem. Spectroscopic analysis of N'-(4-fluorophenyl)butanediamide (NMR, IR, Mass Spec). BenchChem. [URL: https://www.benchchem.com/product/bchm2204001/technical-guide][2]

-

ChemicalBook. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/95-83-0_1HNMR.htm][3]

-

ChemicalBook. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/350-30-1_1HNMR.htm][4]

-

Hartley, C. S., et al. Conformational analysis of o-phenylenes: helical oligomers with frayed ends. The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21082848/][10]

-

Rusińska-Roszak, D., et al. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules. [URL: https://www.mdpi.com/1420-3049/22/3/481][20][21]

-

ResearchGate. Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. ResearchGate. [URL: https://www.researchgate.net/publication/334965259_Spectroscopic_single_crystal_XRD_structure_DFT_and_molecular_dynamics_investigation_of_1-3-Chloro-4-fluorophenyl-3-3-trifluoromethylphenylthiourea][11]

-

Gerwick, W. H. Fluorine NMR. University of California, San Diego. [URL: https://gerwick.scripps.edu/lectures/chem224/nmr_fluorine.pdf][5]

-

Nordmann. 3-Chlorobenzene-1,2-diamine. Nordmann. [URL: https://nordmann.global/en/products-and-services/p/3-chlorobenzene-1-2-diamine-cas-28048-87-5][22]

-

Prensip Journals. Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals. [URL: https://www.prensip.com/article/view/10041][9]

-

Hehre, W. J., et al. A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc01655a]

-

Kirschner, K. N., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5460209/][6]

-

McKinney, J. D., et al. Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. Toxicology and Applied Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/6823573/][23]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. ijppr.humanjournals.com. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2012/09/4.pdf][13]

-

ResearchGate. Reaction of o-phenylenediamine with aldehydes. ResearchGate. [URL: https://www.researchgate.net/figure/Reaction-of-o-phenylenediamine-with-aldehydes_tbl2_273449102][14]

Sources

- 1. 4-CHLORO-5-FLUORO-O-PHENYLENEDIAMINE | 139512-70-2 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR [m.chemicalbook.com]

- 4. 3-Chloro-4-fluoronitrobenzene(350-30-1) 1H NMR spectrum [chemicalbook.com]

- 5. biophysics.org [biophysics.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. prensipjournals.com [prensipjournals.com]

- 10. Conformational analysis of o-phenylenes: helical oligomers with frayed ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound [myskinrecipes.com]

- 13. eijppr.com [eijppr.com]

- 14. researchgate.net [researchgate.net]

- 15. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 132915-81-2|this compound|BLD Pharm [bldpharm.com]

- 17. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 18. chemscene.com [chemscene.com]

- 19. par.nsf.gov [par.nsf.gov]

- 20. mdpi.com [mdpi.com]

- 21. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3-Chlorobenzene-1,2-diamine (21745-41-5) at Nordmann - nordmann.global [nordmann.global]

- 23. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 3-Chloro-4-fluorobenzene-1,2-diamine in organic solvents

An In-depth Technical Guide on the Solubility of 3-Chloro-4-fluorobenzene-1,2-diamine in Organic Solvents

Executive Summary

This compound is a substituted aromatic diamine that serves as a critical building block in medicinal chemistry and materials science. Its utility in the synthesis of pharmaceuticals, particularly in the development of complex heterocyclic compounds, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a paramount parameter that dictates reaction kinetics, influences purification strategies such as crystallization, and is fundamental to formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework based on its molecular structure and detailing robust experimental protocols for precise quantitative determination.

Introduction: The Significance of Solubility

The journey of a drug candidate from discovery to a viable pharmaceutical product is intrinsically linked to its physical and chemical properties. For an intermediate like this compound, solubility is not merely a physical constant but a critical variable that impacts process efficiency and product quality. Poor solubility can lead to challenges in achieving desired concentrations for chemical reactions, complicate purification processes, and ultimately hinder the development of effective drug formulations.[2][3][4] A comprehensive understanding of its behavior in various organic solvents is therefore essential for researchers, scientists, and drug development professionals to streamline synthesis, optimize purification, and ensure the successful progression of new chemical entities.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is rooted in the nature and magnitude of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

-

Hydrogen Bonding : The presence of two primary amino groups (-NH₂) allows the molecule to act as both a hydrogen bond donor and acceptor. This capability strongly favors solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).[5]

-

Dipole-Dipole Interactions : The electronegative chlorine and fluorine atoms, along with the nitrogen atoms of the amino groups, create a significant molecular dipole. This allows for strong dipole-dipole interactions with polar solvents.

-

Van der Waals Forces : The aromatic benzene ring contributes to the nonpolar character of the molecule, enabling van der Waals interactions with nonpolar solvents.[5]

The overall solubility of this compound in a given solvent is a balance between these competing forces. The strong polar interactions from the diamine functionality suggest good solubility in polar organic solvents, while the halogenated benzene ring may impart some solubility in less polar media.

Figure 1: Relationship between molecular structure and expected solubility.

Qualitative and Quantitative Solubility Profile

A comprehensive search of publicly available literature and chemical databases indicates a lack of specific quantitative solubility data for this compound. This underscores the necessity for experimental determination for any specific application. However, based on the theoretical principles discussed and data for structurally similar aromatic amines, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions with the amino groups. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Favorable dipole-dipole interactions and potential for hydrogen bond acceptance. |

| DMSO, DMF | Very Soluble | Highly polar solvents capable of strong dipole-dipole interactions and hydrogen bond acceptance. | |

| Nonpolar | Toluene, Hexane | Sparingly Soluble | Limited by the polarity mismatch; solubility driven by weaker Van der Waals forces with the aromatic ring. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | Intermediate polarity allows for some interaction with both polar and nonpolar features of the molecule. |

For precise process design and optimization, the following template can be used to organize experimentally determined quantitative solubility data.

Table 2: Template for Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | 25 | Experimental Data | Calculated Data | Shake-Flask |

| e.g., Toluene | 25 | Experimental Data | Calculated Data | Shake-Flask |

| ... | ... | ... | ... | ... |

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[6] The following protocol provides a detailed methodology for its implementation.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature incubator shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The key is to ensure a solid phase remains after equilibration, confirming saturation.

-

Accurately add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours.[2][3]

-

Causality Check: A preliminary kinetic study can be performed by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the solute in the solution has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial or volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Figure 2: Experimental workflow for the Isothermal Shake-Flask method.

Safety Precautions

As with any chemical compound, proper safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound for detailed hazard information and emergency procedures.[7][8][9]

Conclusion

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

thermal stability and decomposition of 3-Chloro-4-fluorobenzene-1,2-diamine

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-4-fluorobenzene-1,2-diamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a key substituted aniline derivative used as an intermediate in the synthesis of pharmaceuticals and other functional materials.[1] Its utility in multi-step syntheses, which often require elevated temperatures, necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a comprehensive technical overview of the factors influencing the thermal stability of this compound, detailed protocols for its analytical evaluation, and a discussion of anticipated decomposition pathways. By synthesizing established principles of physical organic chemistry with standard analytical methodologies, this document serves as a practical resource for ensuring the safe and effective use of this important building block.

Introduction: The Significance of Thermal Stability in Synthesis

This compound is a valued intermediate in medicinal chemistry, primarily for its role in constructing complex heterocyclic compounds that form the core of novel drug candidates.[1] The presence of two adjacent amine groups, along with chloro and fluoro substituents, provides a unique chemical scaffold for building molecular complexity. However, these same functional groups dictate the molecule's thermal behavior.

Thermal stability is not an abstract parameter; it is a critical process variable that impacts:

-

Reaction Integrity: Uncontrolled decomposition can lead to the formation of impurities, reducing the yield and purity of the desired product.

-

Process Safety: Rapid, exothermic decomposition events can create a thermal runaway, posing significant safety hazards in a laboratory or manufacturing setting.

-

Storage and Shelf-Life: The compound's stability under various storage temperatures determines its long-term viability and purity.

This guide provides the theoretical grounding and practical methodologies to characterize and manage the thermal properties of this compound.

Theoretical Framework: Predicting Stability from Molecular Structure

The thermal stability of an aromatic compound is fundamentally linked to its molecular structure, including the nature and position of its substituents.[2] For this compound, the key influencers are the two amine groups and the two halogen atoms.

-

Aromatic System: The benzene ring itself provides a high degree of inherent stability due to electron delocalization.

-

Halogen Substituents (Cl, F): As electron-withdrawing groups, halogens can stabilize the aromatic ring by delocalizing charge and reducing electron density, which can increase the energy barrier for degradation.[2] Fluorine, in particular, forms a very strong C-F bond, making fluorinated aromatics generally more stable than their chlorinated counterparts.[3][4] The primary decomposition risk associated with these groups is dehalogenation at high temperatures.

-

Amine Substituents (-NH₂): The two adjacent amine groups are the most likely points of initial thermal degradation. Aromatic diamines are known to undergo thermal degradation through pathways such as intermolecular cyclization or polymerization.[5][6] The presence of two vicinal amine groups can facilitate intramolecular reactions, such as cyclization to form benzimidazole derivatives, a common reaction pathway for o-phenylenediamines.

Based on these principles, we can predict that the decomposition of this compound will likely be initiated at the diamine moiety, with subsequent or concurrent dehalogenation occurring at higher temperatures.

Experimental Characterization of Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability and decomposition profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

Thermogravimetric Analysis (TGA) for Mass Loss Characterization

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the onset temperature of decomposition and quantifying mass loss events.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot mass (%) vs. temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

-

Determine the temperature of 5% mass loss (Td5), a common metric for thermal stability.[7]

-

Quantify the residual mass (char yield) at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) for Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature exceeding the decomposition onset found by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (mW) vs. temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Identify any sharp, exothermic peaks following the melt, which indicate decomposition. A sequence of a melting endotherm followed quickly by a decomposition exotherm is a common observation.[8]

-

Anticipated Results and Decomposition Pathways

While specific experimental data for this compound is not publicly available, a scientifically-grounded profile can be constructed based on related compounds.

Expected Thermal Profile

The following table summarizes the anticipated quantitative data from TGA and DSC analysis. The temperature ranges are estimates based on the known stability of halogenated aromatic diamines.[7]

| Parameter | Analytical Method | Anticipated Value | Significance |

| Melting Point (Tm) | DSC | 90 - 120 °C | Indicates the transition to the liquid phase. |

| Onset of Decomposition (Tonset) | TGA / DSC | 200 - 250 °C | The temperature at which significant degradation begins. |

| 5% Mass Loss Temp (Td5) | TGA | 210 - 260 °C | A standardized metric for comparing thermal stability. |

| Decomposition Character | DSC | Exothermic | The decomposition process releases heat, indicating a potential for thermal runaway if not controlled. |

| Char Yield @ 600°C | TGA | 15 - 30% | High char yield is typical for aromatic compounds and suggests the formation of stable, cross-linked polymeric residues. |

Proposed Decomposition Pathways

At elevated temperatures, this compound is likely to decompose via several competing pathways. The most probable initial step involves the reactive amine groups, followed by dehalogenation at higher energies.

-

Intramolecular Cyclization: The ortho-diamine configuration is primed for intramolecular condensation to form a 5-chloro-6-fluorobenzimidazole derivative, with the elimination of ammonia or hydrogen. This is a common and often favorable pathway for 1,2-phenylenediamines.

-

Intermolecular Condensation/Polymerization: The amine groups can react intermolecularly to form dimers and oligomers, leading to the formation of a cross-linked polymeric char. This is consistent with the thermal degradation mechanisms of other aromatic diamines.[6][9]

-

Dehalogenation and Fragmentation: At higher temperatures, cleavage of the C-Cl and C-F bonds will occur. This results in the release of hazardous gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF), a critical safety consideration.[10] Further fragmentation of the aromatic ring will produce carbon monoxide (CO) and carbon dioxide (CO₂) under oxidative conditions, along with oxides of nitrogen (NOx).

Safety and Handling Recommendations

Based on the predicted thermal profile and decomposition products, the following precautions are essential:

-

Avoid High Temperatures: When using this compound in reactions, maintain temperatures well below the anticipated Tonset of ~200 °C to minimize degradation and impurity formation.

-

Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

-

Ventilation: All handling, especially heating, should be performed in a well-ventilated fume hood to avoid inhalation of any potentially volatile decomposition products. The release of HCl and HF gases upon decomposition is a significant hazard.[10]

-

Material Compatibility: Avoid contact with strong oxidizing agents, which could lower the decomposition temperature and increase the reaction's exothermicity.

Conclusion

This compound is a moderately stable aromatic compound. Its thermal decomposition is likely to initiate in the 200-250 °C range, driven by reactions of its vicinal diamine functionality, leading to cyclized and polymerized products. At higher temperatures, the release of corrosive and toxic gases (HCl, HF) is a primary concern. The analytical protocols and predictive insights provided in this guide enable researchers to confidently and safely handle this intermediate, ensuring the integrity of their synthetic processes and the safety of their laboratory environment. A thorough experimental analysis using TGA and DSC is strongly recommended for any process development involving this compound.

References

- Vertex AI Search. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.

- SAMPE Digital Library. (2023). Influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines.

- MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.

- University of Kentucky UKnowledge. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.

- ACS Publications. (n.d.). The Synthesis and Thermal Degradation of Some Diketone-Diamine Polymers.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Chloro-4-fluorobenzaldehyde.

- ResearchGate. (n.d.). Thermochemical Factors Affecting the Dehalogenation of Aromatics.

- Sigma-Aldrich. (2024). Safety Data Sheet for Fluorobenzene.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluorobenzene-1,2-diamine.

- Fisher Scientific. (2025). Safety Data Sheet for 1-Chloro-4-fluorobenzene.

- ECHEMI. (n.d.). 3-Chloro-4-fluoronitrobenzene SDS.

- ResearchGate. (n.d.). Influence of substituents in aromatic ring on the strength of halogen bonding in iodobenzene derivatives.

- University of Texas at Austin. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture.

- Muhammad, R. N., & Gidado, A. S. (n.d.). Investigating the Effects of Mono-Halogen-Substitutions on the Electronic, Non-Linear Optical and Thermodynamic Properties of Perylene Based on Density Functional Theory.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 3-Chloro-6-fluorobenzene-1,2-diamine.

- ChemScene. (n.d.). This compound.

- Biosynth. (n.d.). 4-Chloro-3-fluorobenzene-1,2-diamine.

- CymitQuimica. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzene -1,2-diamine.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzene -1,2-diamine.

- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzene -1,2-diamine.

- Royal Society of Chemistry. (2023). Effects of halogen atom substitution on luminescent radical.

- Prensip Journals. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences.

- ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.

Sources

- 1. This compound [myskinrecipes.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. journaljmsrr.com [journaljmsrr.com]

- 5. digitallibrarynasampe.org [digitallibrarynasampe.org]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of 3-Chloro-4-fluorobenzene-1,2-diamine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of 3-chloro-4-fluorobenzene-1,2-diamine with various electrophiles. As a highly functionalized aromatic diamine, this compound is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity is crucial for the strategic design of synthetic routes to novel molecular entities. This document delves into the theoretical underpinnings of its reactivity, predicts regiochemical outcomes of electrophilic aromatic substitution, and provides actionable experimental protocols for key transformations.

Introduction: A Molecule of Strategic Importance

This compound, with the CAS number 132915-81-2, is a substituted o-phenylenediamine that has garnered significant interest as a precursor in the synthesis of pharmaceuticals and other functional materials.[1][2] Its structure, featuring two adjacent amino groups, a chlorine atom, and a fluorine atom on a benzene ring, presents a unique and complex electronic and steric environment. This intricate arrangement of substituents governs its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions.

The primary utility of o-phenylenediamines lies in their role as synthons for the construction of heterocyclic systems, most notably benzimidazoles and quinoxalines.[3][4] These scaffolds are prevalent in a wide array of biologically active compounds. The substituents on the benzene ring of this compound allow for the fine-tuning of the physicochemical properties of the resulting heterocyclic products, making it a valuable intermediate in drug discovery programs.

Analysis of Substituent Effects and Predicted Regioselectivity

The reactivity of an aromatic ring towards electrophiles is profoundly influenced by the electronic and steric nature of its substituents. In this compound, we have a fascinating interplay of four substituents with distinct directing effects.

Electronic Effects of Substituents

-

Amino Groups (-NH₂): The two amino groups are powerful activating substituents. Through their strong +M (mesomeric) or +R (resonance) effect, they donate electron density to the aromatic ring, particularly at the ortho and para positions relative to themselves.[5][6] This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack.

-

Halogen Atoms (-Cl, -F): The chlorine and fluorine atoms are deactivating substituents due to their strong -I (inductive) effect, which withdraws electron density from the ring. However, they also possess a +M effect due to their lone pairs of electrons, which directs incoming electrophiles to the ortho and para positions.[7] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to benzene.[7]

Predicting the Site of Electrophilic Attack

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of all four substituents. The two amino groups are the most powerful activating groups and will therefore be the primary determinants of the position of electrophilic attack.

Let's analyze the available positions for electrophilic substitution on the ring (positions 5 and 6):

-

Position 5: This position is ortho to the amino group at position 4 and meta to the amino group at position 3. It is also para to the chloro substituent and meta to the fluoro substituent.

-

Position 6: This position is para to the amino group at position 3 and meta to the amino group at position 4. It is also ortho to the chloro substituent and ortho to the fluoro substituent.

Considering the powerful ortho, para-directing nature of the amino groups, electrophilic attack is most likely to occur at the positions that are ortho or para to them. In this case, both available positions (5 and 6) are ortho or para to one of the amino groups.

To further refine our prediction, we must consider the synergistic and antagonistic effects of all substituents, as well as steric hindrance. The amino groups will strongly activate the ring, making the reaction proceed readily. The deactivating effect of the halogens will be largely overcome by the powerful activation of the two amino groups.

A critical consideration for reactions with highly activated anilines is the potential for over-reaction and side reactions, such as oxidation. Therefore, it is often necessary to protect the amino groups, typically as amides (e.g., acetamides), before carrying out the electrophilic substitution.[8] This moderation of the activating effect of the amino groups allows for more controlled reactions and often leads to cleaner product formation.

Key Electrophilic Substitution Reactions and Experimental Protocols

While specific experimental data for direct electrophilic aromatic substitution on this compound is limited in the public domain, we can extrapolate from the reactivity of closely related substituted anilines and o-phenylenediamines to provide robust and reliable experimental protocols.

Nitration

Direct nitration of anilines can be problematic due to the oxidizing nature of the nitrating agents, which can lead to the formation of undesired byproducts. A common strategy is to first protect the amino groups as acetamides.

Protocol: Nitration of Acetanilide (as a model for protected this compound)

-

Protection of the Amino Groups:

-

Dissolve this compound (1 equivalent) in acetic anhydride.

-

Heat the mixture gently to form the diacetylated product.

-

Isolate the diacetylated compound by pouring the reaction mixture into water and collecting the precipitate.

-

-

Nitration of the Protected Diamine:

-

To a stirred solution of the diacetylated diamine in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

-

Hydrolysis of the Acetyl Groups:

-

Heat the nitrated diacetylated compound in a mixture of concentrated sulfuric acid and water under reflux to hydrolyze the amide groups.

-

Neutralize the acidic solution with a base (e.g., NaOH) to precipitate the nitro-3-chloro-4-fluorobenzene-1,2-diamine.

-

Purify the product by recrystallization or column chromatography.

-

Halogenation (Bromination)

The high activation of the diamine ring makes it susceptible to polyhalogenation. To achieve monohalogenation, milder conditions and often protection of the amino groups are necessary.

Protocol: Bromination of o-Phenylenediamine (as a model system)

-

Protection (Optional but Recommended):

-

React this compound with acetic anhydride to form the diacetylated derivative as described in the nitration protocol.

-

-

Bromination:

-

Dissolve the (diacetylated) diamine in a suitable solvent such as acetic acid.

-

To this solution, add a solution of bromine in acetic acid dropwise at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.

-

-

Deprotection (if applicable):

-

Hydrolyze the acetyl groups using acidic or basic conditions as described for the nitration protocol.

-

Friedel-Crafts Acylation

Friedel-Crafts reactions are generally not successful with anilines because the amino groups are basic and react with the Lewis acid catalyst, deactivating the ring.[9][10] Therefore, protection of the amino groups is mandatory for this transformation.

Protocol: Friedel-Crafts Acylation of a Protected Diamine

-

Protection:

-

Protect the amino groups of this compound as their diacetyl derivatives.

-

-

Acylation:

-

Suspend the diacetylated diamine and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).[1]

-

Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

-

Deprotection:

-

Hydrolyze the acetyl and the newly introduced acyl groups under appropriate acidic or basic conditions to reveal the acylated diamine.

-

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a milder method for introducing a formyl group onto an electron-rich aromatic ring and is well-suited for anilines.[3][11]

Protocol: Vilsmeier-Haack Formylation

-

Preparation of the Vilsmeier Reagent:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

-

-

Formylation:

-

To the pre-formed Vilsmeier reagent, add a solution of this compound in DMF.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.

-

-

Work-up:

-

Cool the reaction mixture and pour it into a stirred mixture of ice and a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt.

-

Extract the product with an organic solvent and purify by standard methods.[12]

-

Sulfonation

Sulfonation of anilines typically proceeds by heating with concentrated sulfuric acid. The initial reaction forms the anilinium salt, which then rearranges to the sulfonic acid upon heating.

Protocol: Sulfonation of Aniline (as a model system)

-

Reaction:

-

Carefully add concentrated sulfuric acid to this compound in a flask.

-

Heat the mixture in an oil bath at a high temperature (e.g., 180-190 °C) for several hours.[13]

-

-

Isolation:

-

Cool the reaction mixture and carefully pour it onto ice.

-

The sulfonated product, which is often an internal salt (zwitterion), may precipitate from the solution.

-

Collect the product by filtration and recrystallize from water.

-

Reactivity as a Dinucleophile: Synthesis of Heterocycles

While the focus of this guide is on electrophilic aromatic substitution, it is imperative to also consider the dominant reactivity of this compound as a dinucleophile. The two adjacent amino groups readily undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines and with carboxylic acids or their derivatives to form benzimidazoles.

Synthesis of Quinoxalines

The reaction with 1,2-diketones is a straightforward and high-yielding method for the synthesis of substituted quinoxalines.

Protocol: Synthesis of a 6-Chloro-7-fluoroquinoxaline Derivative

-

Dissolve this compound (1 equivalent) and a 1,2-diketone (e.g., benzil) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Heat the reaction mixture to reflux for a period of time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the quinoxaline product to crystallize.

-

Collect the product by filtration and wash with a cold solvent.

Synthesis of Benzimidazoles

The Phillips condensation, involving the reaction of an o-phenylenediamine with a carboxylic acid, is a classic method for benzimidazole synthesis.

Protocol: Synthesis of a 5-Chloro-6-fluorobenzimidazole Derivative

-

Heat a mixture of this compound and a carboxylic acid (e.g., formic acid or acetic acid) in the presence of an acid catalyst (e.g., hydrochloric acid) at reflux.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., ammonia or sodium carbonate) to precipitate the benzimidazole product.

-

Collect the product by filtration and purify by recrystallization.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Predicted Major Product(s) | Rationale |

| Nitration | 5-Nitro-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Nitro-3-chloro-4-fluorobenzene-1,2-diamine | The powerful activating and ortho, para-directing amino groups dominate the directing effects. The exact ratio will depend on the interplay of electronics and sterics. |

| Bromination | 5-Bromo-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Bromo-3-chloro-4-fluorobenzene-1,2-diamine | Similar to nitration, the amino groups direct the incoming electrophile. Steric hindrance from the existing substituents will influence the ortho/para ratio. |

| Friedel-Crafts Acylation | 5-Acyl-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Acyl-3-chloro-4-fluorobenzene-1,2-diamine | Requires protection of the amino groups. The directing effect of the resulting amide groups (ortho, para) will determine the position of acylation. |

| Vilsmeier-Haack Formylation | 5-Formyl-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Formyl-3-chloro-4-fluorobenzene-1,2-diamine | A mild electrophilic substitution suitable for highly activated rings. Regioselectivity will be governed by the amino groups. |

| Sulfonation | 5-Sulfonyl-3-chloro-4-fluorobenzene-1,2-diamine and/or 6-Sulfonyl-3-chloro-4-fluorobenzene-1,2-diamine | High temperatures are typically required. The directing effects of the amino groups will be the primary determinant of the product distribution. |

Visualizations

Diagram 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted sites of electrophilic attack on this compound.

Diagram 2: Workflow for the Synthesis of a Nitro Derivative

Sources

- 1. 傅-克酰基化反应 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 5. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

A Theoretical and In-Silico Guide to 3-Chloro-4-fluorobenzene-1,2-diamine: A Computational Chemistry Perspective for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for the computational analysis of 3-Chloro-4-fluorobenzene-1,2-diamine, a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] Leveraging Density Functional Theory (DFT), this paper outlines the methodologies to predict its molecular structure, spectroscopic signatures, and electronic properties. The insights generated serve as a foundational dataset for researchers in drug development and materials science, enabling a deeper understanding of its reactivity, stability, and potential applications. This in-silico approach accelerates research by providing a robust predictive model, thereby minimizing experimental iterations and resource expenditure.

Introduction: The Significance of Substituted Benzene Diamines

This compound, with the molecular formula C₆H₆ClFN₂, is a halogenated aromatic amine that serves as a versatile building block in organic synthesis.[2] Its structural features, including the presence of two amine groups and halogen substituents, allow for the construction of complex heterocyclic compounds, making it a valuable precursor for novel drug candidates and functional materials.[1] Aromatic amines and their derivatives are of significant interest due to their diverse biological activities and applications in various industrial fields.[3][4]

The strategic placement of chloro and fluoro groups on the benzene ring, coupled with the ortho-diamine configuration, imparts unique electronic and steric properties to the molecule. These characteristics are pivotal in directing its reactivity in subsequent synthetic transformations, such as the formation of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceutical agents.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens to scrutinize the molecular-level attributes of such compounds. By employing computational models, we can elucidate its geometric parameters, vibrational frequencies, electronic structure, and reactivity descriptors, which are often challenging to determine experimentally. This guide presents a detailed protocol for the in-silico characterization of this compound, providing a virtual roadmap for its synthetic manipulation and application.

Computational Methodology: A Self-Validating System

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational method that has proven to be highly effective for studying the electronic structure of molecules.[5][6] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional in conjunction with a 6-311++G(d,p) basis set is predicated on its well-documented success in providing a balanced description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic compounds.[6][7][8]

The computational workflow is designed to be a self-validating system. The initial step involves the optimization of the molecular geometry to its lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Experimental Protocol: Computational Details

-

Software: All calculations are performed using the Gaussian 09 software suite or a comparable quantum chemistry package.[9][10]

-

Methodology: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: The 6-311++G(d,p) basis set is employed for all atoms to ensure a high level of accuracy in the calculations. This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Geometry Optimization: The geometry is optimized without any symmetry constraints, and the convergence criteria are set to the default values of the software.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Electronic Property Calculations: Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are carried out on the optimized geometry to understand the electronic behavior and reactivity of the molecule.

Predicted Molecular Geometry and Structural Parameters

The optimized molecular structure of this compound is predicted to be planar, belonging to the Cₛ point group.[10] The presence of the electron-withdrawing chlorine and fluorine atoms and the electron-donating amine groups influences the bond lengths and angles of the benzene ring.

Table 1: Predicted Geometric Parameters of this compound